molecular formula C9H13N3O4 B13386559 3\'-Deoxycytidine

3\'-Deoxycytidine

Cat. No.: B13386559
M. Wt: 227.22 g/mol
InChI Key: ZHHOTKZTEUZTHX-UHFFFAOYSA-N
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Description

3’-Deoxycytidine is a nucleoside analog that is structurally similar to cytidine, but with the hydroxyl group removed from the 3’ position of the ribose sugar. This modification makes it a deoxyribonucleoside, which is a component of deoxyribonucleic acid (DNA). It plays a crucial role in various biochemical processes and has significant applications in scientific research and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxycytidine typically involves the selective removal of the hydroxyl group at the 3’ position of cytidine. This can be achieved through various chemical reactions, including reduction and substitution reactions. One common method involves the use of a protecting group strategy to selectively protect the hydroxyl groups at the 2’ and 5’ positions, followed by the reduction of the 3’ hydroxyl group using a suitable reducing agent .

Industrial Production Methods: Industrial production of 3’-Deoxycytidine often involves the use of metabolically engineered microorganisms. For example, Escherichia coli strains can be genetically modified to enhance the production of 3’-Deoxycytidine by deleting specific degradation enzymes and overexpressing biosynthetic pathway genes. This approach has been shown to yield high levels of 3’-Deoxycytidine with reduced byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxycytidine undergoes various chemical reactions, including phosphorylation, deamination, and glycosylation. These reactions are essential for its incorporation into DNA and its subsequent biological activities .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-Deoxycytidine has a wide range of applications in scientific research, including:

Mechanism of Action

3’-Deoxycytidine exerts its effects primarily through its incorporation into DNA. Once incorporated, it can interfere with DNA methylation and replication processes. For example, decitabine, a derivative of 3’-Deoxycytidine, inhibits DNA methyltransferases, leading to hypomethylation of DNA and reactivation of tumor suppressor genes. This results in the suppression of tumor growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHOTKZTEUZTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=CC(=NC2=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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